Cas no 771510-25-9 (3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol)
![3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol structure](https://ja.kuujia.com/scimg/cas/771510-25-9x500.png)
3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol 化学的及び物理的性質
名前と識別子
-
- 3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol
- DB-204702
- 3-isopropyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine
- AKOS015841722
- AKOS006371855
- SCHEMBL1367838
- 3-Isopropyl-5,7-dihydroxypyrazolo[1,5-alpha]pyrimidine
- 7-hydroxy-3-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one
- 7-Hydroxy-3-isopropylpyrazolo[1,5-a]pyrimidin-5(4H)-one
- SCHEMBL21483570
- CS-0081104
- 7-hydroxy-3-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-5-one
- Y13472
- 771510-25-9
- WEBRPPNFAKIURK-UHFFFAOYSA-N
-
- MDL: MFCD18827387
- インチ: InChI=1S/C9H11N3O2/c1-5(2)6-4-10-12-8(14)3-7(13)11-9(6)12/h3-5,14H,1-2H3,(H,11,13)
- InChIKey: WEBRPPNFAKIURK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 193.085126602Da
- どういたいしつりょう: 193.085126602Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0998597-5g |
3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol |
771510-25-9 | 95% | 5g |
$2200 | 2024-08-02 | |
Matrix Scientific | 224240-500mg |
3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol, 95% min |
771510-25-9 | 95% | 500mg |
$557.00 | 2023-09-06 | |
Alichem | A089005425-5g |
7-Hydroxy-3-isopropylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
771510-25-9 | 97% | 5g |
$1411.20 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151744-1g |
7-Hydroxy-3-isopropylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
771510-25-9 | 97% | 1g |
¥7771.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y0998597-5g |
3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol |
771510-25-9 | 95% | 5g |
$2200 | 2025-03-01 | |
Chemenu | CM288240-1g |
7-Hydroxy-3-isopropylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
771510-25-9 | 95%+ | 1g |
$531 | 2023-02-17 | |
Chemenu | CM288240-1g |
7-Hydroxy-3-isopropylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
771510-25-9 | 95+% | 1g |
$1295 | 2021-08-18 | |
Ambeed | A746623-1g |
7-Hydroxy-3-isopropylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
771510-25-9 | 97% | 1g |
$826.0 | 2024-08-02 | |
Crysdot LLC | CD11059439-1g |
7-Hydroxy-3-isopropylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
771510-25-9 | 97% | 1g |
$480 | 2024-07-19 | |
eNovation Chemicals LLC | Y0998597-5g |
3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol |
771510-25-9 | 95% | 5g |
$2200 | 2025-02-26 |
3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diolに関する追加情報
3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol: A Comprehensive Overview
The compound with CAS No. 771510-25-9, known as 3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential bioactive characteristics. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds with a fused pyrazole and pyrimidine ring system. The presence of the isopropyl group at the 3-position and hydroxyl groups at the 5 and 7 positions introduces additional complexity to its structure, making it a promising candidate for various applications in drug discovery.
Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidines as scaffolds for designing bioactive molecules. These compounds are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The 3-isopropyl substitution in this compound is particularly interesting as it may enhance the molecule's lipophilicity and improve its ability to penetrate biological membranes. This feature is crucial for drug candidates targeting intracellular pathogens or diseases where membrane permeability is a limiting factor.
The diol functional group in 3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol adds another layer of complexity to its chemical profile. Diols are known to participate in hydrogen bonding interactions, which can influence the compound's solubility and stability in aqueous environments. This property is advantageous for drug delivery systems that require controlled release mechanisms or improved bioavailability. Furthermore, the diol groups may serve as reactive sites for further chemical modifications, enabling the synthesis of derivatives with enhanced therapeutic potential.
From a synthetic perspective, the preparation of 3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol involves a series of well-established organic reactions. The core pyrazolo[1,5-a]pyrimidine framework can be synthesized through cyclization reactions involving appropriate amino and carbonyl precursors. The introduction of the isopropyl group typically requires alkylation or alkyne coupling techniques, while the hydroxyl groups can be introduced via hydroxylation or oxidation reactions. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly.
In terms of pharmacological applications, 3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit key enzymes involved in cell proliferation and apoptosis has been reported in several research articles. Additionally, this compound has demonstrated selectivity towards certain cancer cell lines over normal cells, suggesting its potential as a targeted therapy with reduced side effects.
The structural versatility of 3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol also makes it an attractive candidate for exploring its role in other therapeutic areas such as neurodegenerative diseases and infectious diseases. For instance, its ability to modulate ion channels or interact with viral proteins could pave the way for novel treatments against conditions like epilepsy or viral infections.
Looking ahead, ongoing research is focused on optimizing the synthesis of 3-isopropylpyrazolo[1,a] pyrimidine-5 ,7 - diol to enhance its scalability and cost-effectiveness for large-scale production. Additionally , efforts are being made to investigate its pharmacokinetic properties , including absorption , distribution , metabolism , and excretion (ADME) profiles , which are critical for determining its suitability as an oral or parenteral drug delivery candidate.
In conclusion , 3 - isopropyl pyrazolo [ 1 , 5 - a ] pyrimidine - 5 , 7 - diol represents a compelling molecule with diverse applications in drug discovery . Its unique structure , combined with recent advances in synthetic methodologies and biological studies , positions it as a valuable tool for addressing unmet medical needs across various therapeutic areas . As research continues to unfold , this compound holds great potential for contributing to the development of innovative treatments that improve human health outcomes.
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